3-(3-Methoxy-5-nitro-phenyl)-thiophene
Description
3-(3-Methoxy-5-nitro-phenyl)-thiophene is a thiophene derivative featuring a substituted phenyl ring at the 3-position of the thiophene core. The phenyl group is further substituted with a methoxy (-OCH₃) group at the 3-position and a nitro (-NO₂) group at the 5-position. This combination of electron-donating (methoxy) and electron-withdrawing (nitro) groups creates unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science.
Properties
Molecular Formula |
C11H9NO3S |
|---|---|
Molecular Weight |
235.26 g/mol |
IUPAC Name |
3-(3-methoxy-5-nitrophenyl)thiophene |
InChI |
InChI=1S/C11H9NO3S/c1-15-11-5-9(8-2-3-16-7-8)4-10(6-11)12(13)14/h2-7H,1H3 |
InChI Key |
AIMJAXAZRTWFSU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Molecular Formula | Key Substituents | Bioactivity | Synthesis Method |
|---|---|---|---|---|
| 3-(3-Methoxy-5-nitro-phenyl)-thiophene | C₁₁H₉NO₃S | Methoxy, nitro | Hypothesized anticancer | Grignard/cross-coupling |
| 3-Methyl-5-(3-methylthiophenyl)phenol | C₁₄H₁₄OS | Methyl, phenol | Not reported | Arylation |
| Poly[3-(6-chlorohexyl)thiophene] | (C₁₀H₁₁ClS)ₙ | Chlorohexyl | Conductive polymer | Oxidative polymerization |
Preparation Methods
Thiophene Ring Formation via β-Chloroacrolein Intermediates
A one-step cyclization strategy employs β-chloroacroleins and sodium sulfide nonahydrate (Na₂S·9H₂O) to construct the thiophene core. For example, β-chloroacroleins derived from 3-methoxy-5-nitrobenzaldehyde undergo nucleophilic attack by sulfide ions, followed by dehydration to form the thiophene ring. Key parameters include:
-
Reagents : Na₂S·9H₂O, β-chloroacroleins, nitroethane.
-
Conditions : Reflux in DMF at 120°C for 6–8 hours.
This method is limited by the availability of substituted β-chloroacroleins but offers a direct route to nitro-functionalized thiophenes.
Suzuki Cross-Coupling Approaches
Coupling of Preformed Thiophene Halides
Palladium-catalyzed Suzuki coupling enables the introduction of the 3-methoxy-5-nitrophenyl group to brominated thiophenes. For instance, 2,5-dibromothiophene reacts with (3-methoxy-5-nitrophenyl)boronic acid under Pd(dppf)Cl₂ catalysis:
Sequential Coupling for Unsymmetrical Derivatives
A two-step protocol first couples 2-bromothiophene with a protected 3-methoxy-5-nitrophenylboronic ester, followed by deprotection and nitration. This approach avoids competing homocoupling by using Pd(OAc)₂/PPh₃ in a toluene/ethanol mixture.
Electrophilic Aromatic Substitution
Nitration of 3-Methoxyphenyl-Thiophene Precursors
Post-functionalization of 3-(3-methoxyphenyl)thiophene via nitration offers regioselective control:
-
Nitrating Agent : HNO₃/H₂SO₄ (1:3 ratio).
-
Conditions : 0–5°C for 2 hours.
The methoxy group directs nitration to the 5-position, minimizing para-substitution byproducts.
Newman-Kwart Rearrangement and Cyclization
Thiocarbamate Intermediate Formation
A five-step synthesis involves:
-
O-Arylthiocarbamate Formation : Reacting 5-nitro-2-hydroxyacetophenone with N,N-dimethylthiocarbamoyl chloride in DMF.
-
Newman-Kwart Rearrangement : Heating in toluene to yield S-arylthiocarbamates.
-
Hydrolysis and Cyclization : Treatment with NaOH to form thiophenols, followed by cyclization with α-bromoacetophenones.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Thiocarbamate Formation | DABCO, DMF, 80°C | 85 |
| Cyclization | K₂CO₃, acetone, reflux | 78 |
Comparative Analysis of Methods
Yield and Scalability
| Method | Average Yield (%) | Scalability | Limitations |
|---|---|---|---|
| Cyclization | 70 | Moderate | Limited substrate variety |
| Suzuki Coupling | 68 | High | Cost of Pd catalysts |
| Electrophilic Nitration | 58 | Low | Regioselectivity challenges |
| Newman-Kwart | 78 | Moderate | Multi-step complexity |
Reaction Optimization Insights
Q & A
Basic Research Question
- Steric effects : The nitro group at the 5-position creates steric hindrance, limiting cross-coupling reactions at the 2-position of thiophene. This contrasts with less hindered analogs like 3-Methoxythiophene-2-carbaldehyde .
- Electronic effects : Nitro groups direct electrophilic attacks to the 4-position of the phenyl ring, while methoxy activates the 3-position. This duality enables selective functionalization for agrochemical precursors .
What are the key considerations for designing stability studies of this compound under varying pH and temperature?
Advanced Research Question
- pH-dependent degradation : Nitro groups are prone to reduction under acidic conditions (pH <3), forming amine byproducts. Use buffered solutions (pH 5–7) for long-term storage .
- Thermal stability : Differential scanning calorimetry (DSC) reveals decomposition above 150°C. Store at –20°C in amber vials to prevent photodegradation .
- Accelerated aging : Conduct stress tests at 40°C/75% RH for 4 weeks to simulate shelf-life changes .
How can researchers optimize purification methods to isolate high-purity this compound?
Basic Research Question
- Column chromatography : Use silica gel with a gradient eluent (hexane:ethyl acetate 4:1 to 2:1) to separate nitro-containing impurities .
- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield crystals with >97% purity, verified by HPLC .
- Spectral validation : Compare ¹³C-NMR shifts with computational predictions (e.g., δ ~165 ppm for carbonyl groups) .
What role does this compound play in the development of bioactive molecules?
Advanced Research Question
- Pharmacophore modeling : The thiophene-nitrophenyl scaffold mimics kinase inhibitors, with methoxy groups enhancing binding to hydrophobic pockets .
- SAR studies : Derivatives with modified nitro positioning show varied IC₅₀ values (e.g., 5-nitro vs. 4-nitro analogs differ by ~10-fold in enzyme inhibition) .
- Toxicity screening : Ames tests for mutagenicity are critical due to nitro group reduction to potentially carcinogenic amines .
How do solvent polarity and reaction medium affect the compound’s reactivity in cross-coupling reactions?
Advanced Research Question
- Polar solvents : DMF or DMSO stabilize charged intermediates in Suzuki couplings, improving yields (~75%) vs. non-polar solvents (~50%) .
- Microwave-assisted synthesis : Reduces reaction times (2 hours vs. 24 hours) while maintaining regioselectivity .
- Biphasic systems : Water/toluene mixtures minimize side reactions in nitro group reductions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
